2-Bromo-N-[2-(4-methoxy-benzyl)-2H-pyrazol-3-yl]-acetamide
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Overview
Description
2-Bromo-N-[2-(4-methoxy-benzyl)-2H-pyrazol-3-yl]-acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom, a methoxy-benzyl group, and an acetamide moiety attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[2-(4-methoxy-benzyl)-2H-pyrazol-3-yl]-acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination of the pyrazole ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.
Attachment of the Methoxy-Benzyl Group: The methoxy-benzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide and a base.
Formation of the Acetamide Moiety: The final step involves the acylation of the pyrazole derivative with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[2-(4-methoxy-benzyl)-2H-pyrazol-3-yl]-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine in acetic acid.
Substitution: Nucleophiles like amines, thiols, alkoxides in polar solvents.
Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate.
Major Products
Substituted Derivatives: Products with various functional groups replacing the bromine atom.
Coupled Products: Biaryl compounds formed through coupling reactions.
Scientific Research Applications
2-Bromo-N-[2-(4-methoxy-benzyl)-2H-pyrazol-3-yl]-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[2-(4-methoxy-benzyl)-2H-pyrazol-3-yl]-acetamide involves its interaction with specific molecular targets. The bromine atom and the methoxy-benzyl group play crucial roles in binding to active sites of enzymes or receptors, leading to modulation of their activity. The acetamide moiety may enhance the compound’s solubility and bioavailability, facilitating its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-methoxy-N,2-dimethylbenzamide: Similar structure with a bromine atom and methoxy group but different core structure.
N-(3′-β-bromoethoxy-4′-methoxy-2′-bromobenzyl)cytisine: Contains bromine and methoxy groups with a cytisine core.
Uniqueness
2-Bromo-N-[2-(4-methoxy-benzyl)-2H-pyrazol-3-yl]-acetamide is unique due to its specific combination of functional groups and the pyrazole ring, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H14BrN3O2 |
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Molecular Weight |
324.17 g/mol |
IUPAC Name |
2-bromo-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C13H14BrN3O2/c1-19-11-4-2-10(3-5-11)9-17-12(6-7-15-17)16-13(18)8-14/h2-7H,8-9H2,1H3,(H,16,18) |
InChI Key |
UBIOIRIFBIBYLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)CBr |
Origin of Product |
United States |
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